Cas no 1824378-69-9 (Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan])

Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] structure
1824378-69-9 structure
Product Name:Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]
CAS No:1824378-69-9
MF:C8H13NO
MW:139.194922208786
CID:5172343
Update Time:2025-11-02

Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] Chemical and Physical Properties

Names and Identifiers

    • Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]
    • Inchi: 1S/C8H13NO/c1-2-8-6-4-10-3-5(6)7(1)9-8/h5-9H,1-4H2
    • InChI Key: BRHNBYZLEBTBMY-UHFFFAOYSA-N
    • SMILES: N1C2CCC1C1COCC12

Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM537445-1g
Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]
1824378-69-9 95%+
1g
$*** 2023-03-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117095-1g
Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]
1824378-69-9 98%
1g
¥36400 2023-04-15

Additional information on Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]

Comprehensive Overview of Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] (CAS No. 1824378-69-9)

Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] (CAS No. 1824378-69-9) is a structurally complex and pharmacologically significant compound that has garnered attention in medicinal chemistry and drug discovery. Its unique spirocyclic and bicyclic framework makes it a valuable scaffold for designing novel therapeutics. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, given its structural resemblance to other bioactive molecules targeting neurotransmitter receptors.

The compound's 8-azaspiro core is a hallmark of its stability and bioavailability, which are critical factors in drug development. Recent studies have explored its role as a precursor for synthesizing neuroactive compounds, aligning with the growing demand for treatments addressing neurodegenerative diseases like Alzheimer's and Parkinson's. Its bicyclo[3.2.1]octane moiety further enhances its rigidity, potentially improving binding affinity to biological targets.

In the context of AI-driven drug discovery, Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] exemplifies how computational models can predict molecular interactions. This aligns with trending searches on "AI in pharmaceutical research" and "machine learning for compound optimization." The compound's CAS No. 1824378-69-9 is frequently queried in scientific databases, reflecting its relevance in academic and industrial settings.

Another area of interest is the compound's potential in green chemistry. Its synthesis pathways are being optimized to reduce waste and energy consumption, addressing the global push for sustainable pharmaceutical manufacturing. This resonates with popular queries like "eco-friendly synthesis of heterocycles" and "green solvents in organic chemistry."

From a structural perspective, the furan ring in Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] contributes to its electron-rich properties, facilitating interactions with enzymes and receptors. This feature is often highlighted in discussions about "hydrogen bonding in drug design" and "bioisosteres for improved pharmacokinetics."

In summary, Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan] (CAS No. 1824378-69-9) represents a versatile and promising candidate for advancing drug discovery. Its structural complexity, combined with its potential in CNS therapeutics and sustainable chemistry, positions it at the forefront of modern pharmaceutical research.

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